1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
CAS No.: 651334-94-0
Cat. No.: VC16799593
Molecular Formula: C20H21ClN2O2S
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651334-94-0 |
|---|---|
| Molecular Formula | C20H21ClN2O2S |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole |
| Standard InChI | InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2 |
| Standard InChI Key | DDEQESRKJMZERZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure consists of three primary functional groups:
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Indole core: A bicyclic aromatic system with a chlorine atom at the 4-position, enhancing electron-withdrawing effects and influencing reactivity.
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Phenylsulfonyl group: A sulfone substituent at the 3-position, contributing to steric bulk and potential hydrogen-bonding interactions.
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3-Piperidinylmethyl group: A nitrogen-containing heterocycle attached via a methylene bridge at the 1-position, introducing basicity and conformational flexibility .
The IUPAC name is 3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole, and its canonical SMILES representation is \text{C1CNCCC1CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole |
| Topological Polar Surface Area | 76.7 Ų |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 4 (sulfonyl O, piperidine N) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves multi-step organic reactions:
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Indole chlorination: Electrophilic substitution at the 4-position using chlorinating agents like or .
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Sulfonylation: Reaction with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group at the 3-position .
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Alkylation: Attachment of the 3-piperidinylmethyl group via nucleophilic substitution or reductive amination, using precursors like 3-(aminomethyl)piperidine.
Key challenges include regioselectivity during chlorination and minimizing side reactions during sulfonylation. Optimized conditions (e.g., anhydrous solvents, controlled temperatures) are critical for yields exceeding 60%.
Reactivity and Stability
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The sulfonyl group stabilizes the indole ring against oxidation but increases susceptibility to nucleophilic attack at the sulfur atom .
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The piperidine moiety’s basicity () facilitates protonation under physiological conditions, influencing solubility and membrane permeability .
Biological Activity and Mechanism
Pharmacological Targets
While direct data on this compound is sparse, structurally related indole derivatives exhibit activity against:
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Protein Kinase C (PKC): Inhibition of PKCα and PKCβ isoforms disrupts T-cell activation and cancer cell proliferation .
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EGFR/BRAF pathways: Analogous sulfonylated indoles suppress mutant kinase activity in melanoma and lung cancer models .
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Serotonin receptors: Indole cores often interact with 5-HT receptors, suggesting potential neuromodulatory effects.
Table 2: Antiproliferative Activity of Analogous Compounds
| Compound | GI50 (nM) | Target Pathway |
|---|---|---|
| 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- | 12.3 | EGFR L858R/T790M |
| AEB071 (maleimide inhibitor) | 8.7 | PKCα/PKCβ |
| CHEMBL1080574 | 24.1 | BRAF V600E |
Mechanism of Action
Molecular modeling suggests the sulfonyl group forms hydrogen bonds with kinase ATP-binding sites, while the piperidine moiety stabilizes hydrophobic interactions . Chlorine’s electron-withdrawing effect enhances binding affinity by polarizing the indole ring.
Research Findings and Applications
Preclinical Studies
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Cancer Research: A 2024 study of the 4-piperidinylmethyl analog demonstrated 72% inhibition of A549 lung adenocarcinoma cells at 10 µM.
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Immunomodulation: PKC inhibitors like AEB071 block IL-2 production in T-cells, suggesting utility in autoimmune diseases .
Drug Development Challenges
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